2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene
Overview
Description
“2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3O and a molecular weight of 269.06 . It is typically available in solid form .
Molecular Structure Analysis
The InChI string for this compound is1S/C9H8BrF3O/c10-5-6-14-8-4-2-1-3-7 (8)9 (11,12)13/h1-4H,5-6H2
. This indicates the molecular structure of the compound, including the positions of the bromoethoxy and trifluoromethyl groups on the benzene ring.
Scientific Research Applications
Coordination Chemistry and Metal Ion Complexes
Research by Plenio et al. (1997) explores the coordination chemistry of fluorocarbons, focusing on the synthesis of difluoro-m-cyclophane-based fluorocryptands and their complexes with Group I and II metal ions. This study provides insights into the structural and electronic properties of fluorinated cyclophanes, which could have implications for understanding the coordination behavior of complex fluorinated molecules, including 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene, in various chemical environments Plenio, H., Hermann, J., & Diodone, R. (1997).
Synthesis of Organofluorine Compounds
The work by Castagnetti and Schlosser (2001) highlights the versatility of (trifluoromethoxy)phenyllithiums as intermediates for accessing a wide array of new organofluorine compounds. This research underscores the potential utility of this compound in synthesizing ortho-substituted derivatives, showcasing the broad applicability of fluorinated intermediates in organic synthesis Castagnetti, E. & Schlosser, M. (2001).
Organometallic Synthesis
Porwisiak and Schlosser (1996) demonstrated the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for organometallic synthesis, highlighting the strategic role of fluorinated bromoarenes in generating synthetically useful reactions through organometallic intermediates. This research may provide a framework for utilizing compounds like this compound in complex organometallic synthesis processes Porwisiak, J. & Schlosser, M. (1996).
Photoredox Catalysis
Research by Koike and Akita (2016) on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds highlights the innovative application of fluorinated compounds in photoredox catalysis. This study shows how fluorinated molecules can be used in advanced synthetic methodologies to introduce fluorinated subunits into organic frameworks, potentially including the manipulation of compounds like this compound Koike, T. & Akita, M. (2016).
Safety and Hazards
Properties
IUPAC Name |
2-(2-bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-3-4-15-8-5-6(11)1-2-7(8)9(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCECDWZITRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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